molecular formula C19H20N2O4 B2485859 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide CAS No. 921810-86-8

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide

Cat. No. B2485859
M. Wt: 340.379
InChI Key: AZDNFPREJNNXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting from commercially available intermediates. For example, Yang et al. (2017) demonstrated a practical method for synthesizing novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one antifungals through a four-step synthesis using (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate as the starting material, highlighting the compound's potential as fungicidal candidates for crop protection (Yang et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various spectroscopic and crystallographic methods. Prabukanthan et al. (2020) synthesized N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide and confirmed its molecular structure using gas chromatography-mass spectrometry (GC-MS) and single crystal X-ray diffraction, providing insights into the compound's optical, thermal, and biological properties (Prabukanthan et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds are often studied in the context of their potential pharmaceutical applications. For instance, the Morita-Baylis-Hillman reaction has been employed to synthesize dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates, showcasing the versatility of these compounds in organic synthesis (Ahn et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of these compounds are crucial for their application in drug development. For example, the synthesis and characterization of 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide by Chen et al. (2012) included an analysis of crystal structure and physical stability, indicating the importance of these properties in the compound's potential use (Chen et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, pharmacological activities, and potential therapeutic applications, are central to the development of new drugs. The study by Huang et al. (2020) on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide illustrates the compound's synthesis, antiproliferative activity, and docking studies, highlighting its promising anticancer activity (Huang et al., 2020).

Scientific Research Applications

Serotonin-3 Receptor Antagonists

One significant area of research involving similar compounds is in the development of potent serotonin-3 (5-HT3) receptor antagonists. These compounds are explored for their potential in treating various conditions, such as nausea and vomiting associated with chemotherapy, by inhibiting the 5-HT3 receptor. For example, studies have led to the discovery of compounds showing potent 5-HT3 receptor antagonistic activity, highlighting the structure-activity relationships crucial for enhancing their efficacy Harada et al., 1995.

Antimicrobial Applications

Research on derivatives incorporating thiazole ring structures has demonstrated antimicrobial activity against a variety of bacterial and fungal pathogens. These compounds have been synthesized and evaluated for their potential therapeutic applications in treating microbial diseases, particularly bacterial and fungal infections Desai et al., 2013.

Medicinal Chemistry and Drug Design

Studies have also focused on the synthesis of various derivatives and analogs to explore their biological activities and potential as therapeutic agents. For instance, research into dibenzo[b,f]oxepines and related scaffolds has provided insights into new compounds that could serve as tubulin polymerization inhibitors, offering a pathway for developing new anticancer drugs Krawczyk et al., 2016.

Safety And Hazards



  • Safety data for this specific compound are limited.

  • As with any chemical, precautions should be taken during handling and storage.




  • Future Directions



    • Investigate the compound’s potential therapeutic applications.

    • Explore its interactions with biological targets.

    • Assess its pharmacokinetics and toxicity profiles.




    properties

    IUPAC Name

    N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H20N2O4/c1-19(2)11-25-16-10-13(7-8-15(16)21-18(19)23)20-17(22)12-5-4-6-14(9-12)24-3/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AZDNFPREJNNXCB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)NC1=O)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H20N2O4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    340.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide

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